

Unveiling 2,5-Dibromonicotinaldehyde: A Technical Guide to its Discovery and First Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Dibromonicotinaldehyde**

Cat. No.: **B1277652**

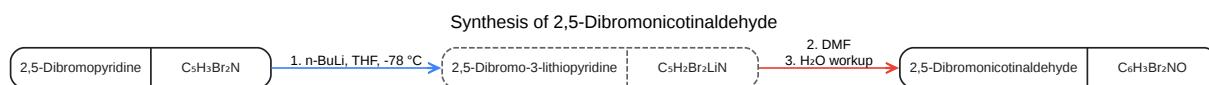
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and first reported synthesis of **2,5-Dibromonicotinaldehyde**, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. This document details the synthetic pathway, experimental protocols, and key characterization data.

Introduction

2,5-Dibromonicotinaldehyde, also known as 2,5-dibromo-3-formylpyridine or 2,5-dibromopyridine-3-carboxaldehyde, is a pyridine derivative featuring bromine atoms at the 2 and 5 positions and a formyl group at the 3 position. Its chemical structure, characterized by the presence of multiple reactive sites, makes it a valuable building block for the synthesis of more complex heterocyclic compounds. The precise origin of its first synthesis is not extensively documented in widely available literature, with its appearance primarily noted in chemical supplier databases and patent literature as an intermediate. However, the logical and practiced synthetic route involves the selective formylation of a readily available precursor, 2,5-dibromopyridine.


Core Synthesis Pathway

The primary route for the synthesis of **2,5-Dibromonicotinaldehyde** involves a two-step process starting from 2,5-dibromopyridine:

- **Lithium-Halogen Exchange:** Selective monolithiation of 2,5-dibromopyridine at the 3-position using a strong organolithium base, such as n-butyllithium (n-BuLi). This reaction is highly dependent on conditions such as solvent and temperature to achieve the desired regioselectivity.
- **Formylation:** The resulting organolithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

This synthetic approach is a standard and powerful method for the functionalization of halogenated aromatic and heteroaromatic rings.

Diagram of the Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: Synthetic route to **2,5-Dibromonicotinaldehyde**.

Experimental Protocols

While a definitive first publication with a detailed experimental section is not readily available, the following protocol is a representative procedure based on established methodologies for the synthesis of similar compounds via lithium-halogen exchange and formylation.

Synthesis of 2,5-Dibromonicotinaldehyde from 2,5-Dibromopyridine

Materials:

- 2,5-Dibromopyridine
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- N,N-Dimethylformamide (DMF), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 2,5-dibromopyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material.
- Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
- Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is then stirred at -78 °C for an additional 1-2 hours.
- Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 1 hour and then allowed to slowly warm to room temperature overnight.
- Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer). The combined organic layers are washed with water and then with brine.

- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **2,5-Dibromonicotinaldehyde** as a solid.

Quantitative Data

Due to the limited availability of a primary discovery paper, a comprehensive table of quantitative data from a single source is not possible. However, based on analogous reactions and data from chemical suppliers, the following represents expected or typical values.


Parameter	Value
Chemical Formula	C ₆ H ₃ Br ₂ NO
Molecular Weight	264.90 g/mol
CAS Number	852181-11-4
Appearance	Off-white to yellow solid
Melting Point	Data not consistently reported
Boiling Point	Data not available
Theoretical Yield	Based on starting material
Typical Actual Yield	60-80% (estimated)

Note: The actual yield and physical properties may vary depending on the specific reaction conditions and purity of the final product.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization.

Conclusion

While the formal "discovery" of **2,5-Dibromonicotinaldehyde** is not prominently documented as a landmark event, its synthesis is readily achieved through well-established organometallic methodologies. The lithium-halogen exchange of 2,5-dibromopyridine followed by formylation with DMF provides a reliable route to this versatile synthetic intermediate. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals working with this and related heterocyclic compounds. Further investigation into patent literature and specialized chemical databases may provide more specific details on its first preparation and characterization.

- To cite this document: BenchChem. [Unveiling 2,5-Dibromonicotinaldehyde: A Technical Guide to its Discovery and First Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1277652#discovery-and-first-synthesis-of-2-5-dibromonicotinaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com